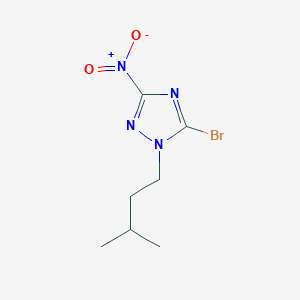

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, an isopentyl group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method is the bromination of 1-isopentyl-3-nitro-1H-1,2,4-triazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of 5-azido-1-isopentyl-3-nitro-1H-1,2,4-triazole or 5-thiocyanato-1-isopentyl-3-nitro-1H-1,2,4-triazole.

Reduction: Formation of 5-bromo-1-isopentyl-3-amino-1H-1,2,4-triazole.

Oxidation: Formation of 5-bromo-1-isopentyl-3-nitroso-1H-1,2,4-triazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 1,2,4-triazole scaffold is recognized for its broad range of biological activities. Compounds within this class have shown promise as antifungal, antibacterial, and antiprotozoal agents.

Antifungal Activity

Triazoles are well-known antifungal agents. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties against various fungal strains. For instance, compounds with the triazole moiety have been synthesized and evaluated for their activity against pathogens like Candida albicans and Aspergillus flavus, often outperforming conventional antifungals such as fluconazole .

Antibacterial Properties

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole has been investigated for its antibacterial potential. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of synthesized triazoles demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiprotozoal Activity

Recent studies have identified triazole derivatives as promising candidates for treating protozoal infections. Specifically, compounds related to this compound have exhibited notable antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanisms are thought to involve selective inhibition of protozoal enzymes .

Agrochemical Applications

The agricultural sector has also benefited from the use of triazole compounds as fungicides and herbicides.

Fungicidal Properties

Triazoles are widely utilized in crop protection due to their ability to inhibit fungal growth. The incorporation of the 5-bromo group enhances the potency of these compounds against various plant pathogens. Research has demonstrated that triazole-based fungicides can significantly reduce fungal infections in crops while exhibiting low toxicity to plants .

Herbicidal Potential

Some studies suggest that triazoles can also act as herbicides by interfering with plant growth regulators. The specific mechanism involves disrupting hormonal pathways essential for plant development, thus providing a dual-action approach in pest management strategies .

Material Science

The unique properties of triazoles extend beyond biological applications into material science.

Polymer Chemistry

Triazole derivatives are being explored in polymer chemistry due to their ability to enhance material properties such as thermal stability and mechanical strength. They can serve as monomers or cross-linking agents in polymer synthesis .

Corrosion Inhibition

Research indicates that triazoles can be effective corrosion inhibitors for metals by forming protective films on surfaces. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to inhibition of their function. Additionally, the bromine atom and isopentyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-3-nitro-1H-1,2,4-triazole: Lacks the isopentyl group, which may affect its solubility and reactivity.

1-Isopentyl-3-nitro-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

5-Amino-1-isopentyl-3-nitro-1H-1,2,4-triazole:

Uniqueness

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of the bromine atom, isopentyl group, and nitro group on the triazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and industrial purposes .

Actividad Biológica

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom, an isopentyl group, and a nitro group. This unique combination contributes to its distinctive chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |

| Molecular Formula | C7H11BrN4O2 |

| Molecular Weight | 263.0918 g/mol |

| CAS Number | 1224155-17-2 |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can covalently modify proteins or nucleic acids, inhibiting their function. The presence of the bromine atom and the isopentyl group enhances the compound's binding affinity to specific molecular targets, increasing its potency against various pathogens.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that triazole-containing compounds are effective against antibiotic-resistant strains of Staphylococcus aureus. These compounds inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV .

- Antifungal Properties : The compound's structure allows it to interact with fungal cell membranes and inhibit growth, making it a candidate for antifungal drug development.

Study 1: Antitrypanosomal Activity

A recent study synthesized a series of triazole derivatives similar to this compound. One derivative exhibited an IC50 value of 0.09 μM against Trypanosoma cruzi, demonstrating potent antichagasic activity—68 times more effective than the standard treatment .

Study 2: Broad-Spectrum Antibacterial Activity

Another investigation focused on triazole hybrids revealed their potential as broad-spectrum antibacterial agents. The study emphasized their effectiveness against multi-drug resistant bacteria and their ability to target multiple mechanisms within bacterial cells .

Potential Applications

The unique structure of this compound suggests several applications:

- Drug Development : Its potential as a lead compound for new antimicrobial agents targeting resistant pathogens.

- Chemical Synthesis : Utilized as a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry.

Propiedades

IUPAC Name |

5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBVSLNAWZGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.